
3-(naphthalen-1-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 188751-59-9 . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N.ClH/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12;/h1-3,5-7,9H,4,8,10,14H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 328.9±21.0 °C and a predicted density of 1.049±0.06 g/cm3 . Its pKa is predicted to be 10.22±0.10 .Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(naphthalen-1-yl)propan-1-amine hydrochloride involves the reaction of naphthalene with propionyl chloride to form 1-(naphthalen-1-yl)propan-1-one, which is then reduced to 3-(naphthalen-1-yl)propan-1-ol. The resulting alcohol is then reacted with ammonium chloride and sodium cyanoborohydride to form 3-(naphthalen-1-yl)propan-1-amine, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Naphthalene", "Propionyl chloride", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Naphthalene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(naphthalen-1-yl)propan-1-one.", "Step 2: The resulting ketone is reduced to 3-(naphthalen-1-yl)propan-1-ol using sodium borohydride as the reducing agent.", "Step 3: 3-(naphthalen-1-yl)propan-1-ol is reacted with ammonium chloride and sodium cyanoborohydride to form 3-(naphthalen-1-yl)propan-1-amine.", "Step 4: The amine is converted to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS RN |
188751-59-9 |
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



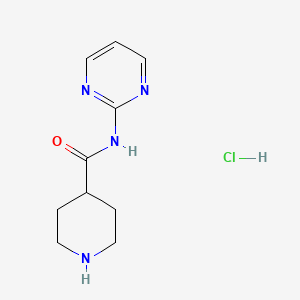

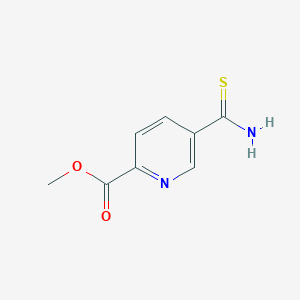
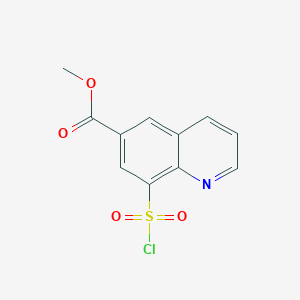
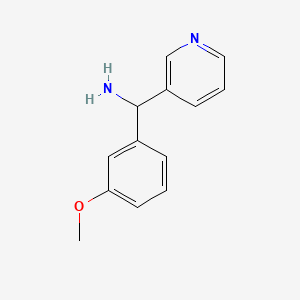
![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
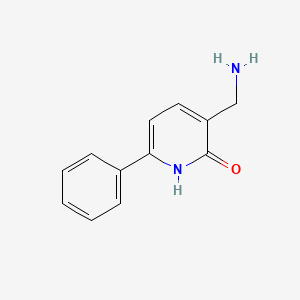

![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)